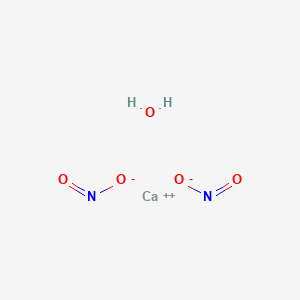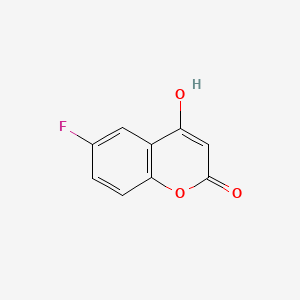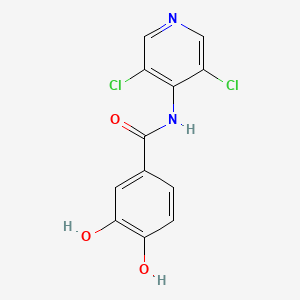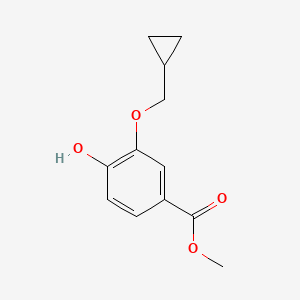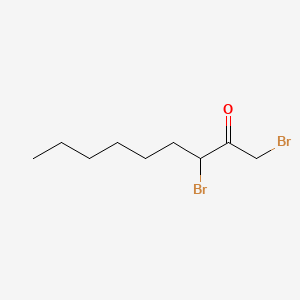![molecular formula C17H16N2O7 B592663 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate CAS No. 1676-91-1](/img/structure/B592663.png)
4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is a useful research compound. Its molecular formula is C17H16N2O7 and its molecular weight is 360.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surface Modification and Material Chemistry
4-Nitrophenyl groups, such as those in 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate, have been utilized in the grafting of nitrophenyl groups on carbon and metallic surfaces without electrochemical induction. This process has been observed on various substrates including glassy carbon, copper, nickel, iron, and zinc, resulting in the spontaneous formation of a multilayer coating. The impact of immersion time and nitrobenzene diazonium salt concentration on the grafting process has also been explored, showcasing the substance's relevance in material chemistry and surface engineering (Adenier et al., 2005).
Biodegradation Studies
The compound has found relevance in biodegradation studies, specifically concerning the removal of 4-nitrophenol in a lab-scale sequential batch reactor. The study focused on the kinetics of biological oxidation and denitrification, highlighting the high removal efficiency of 4-nitrophenol when it serves as the sole carbon source. This illustrates the compound's potential in environmental science and technology, particularly in xenobiotic removal (Tomei & Annesini, 2005).
Polymerization Initiatives
In the field of polymer chemistry, derivatives of 4-nitrophenyl, similar to the one , have been used as initiators for nitroxide-mediated polymerization (NMP). The research highlighted the potential of these compounds in controlling methyl methacrylate polymerization and the formation of diblock copolymers, indicating their significance in creating advanced polymeric materials (Greene & Grubbs, 2010).
Environmental and Catalytic Applications
4-Nitrophenyl compounds have been part of studies concerning the catalytic reduction of nitrophenols, common environmental pollutants due to their toxicity and resistance to microbial degradation. These studies are pivotal for understanding the conversion of nitroarenes to aminoarenes, a process of industrial interest, as aminoarenes serve as important intermediates in pharmaceuticals, natural products, and bulk chemical production (Muniz-Miranda, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like cruzipain
Mode of Action
The exact mode of action of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is not well-documented. It’s likely that the compound interacts with its target(s) through the formation or disruption of chemical bonds, leading to changes in the target’s function. The nitrophenyl group may play a role in these interactions, as nitrophenyl compounds are often used in enzyme substrates and can undergo various chemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWIPRIDMKWQY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
